N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for the development of new drugs.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide involves the reaction of 2-(thiophen-3-yl)pyridine-4-carbaldehyde with morpholine-4-sulfonamide in the presence of a reducing agent to form the desired product.
Starting Materials
2-(thiophen-3-yl)pyridine-4-carbaldehyde, morpholine-4-sulfonamide, reducing agent
Reaction
Step 1: Dissolve 2-(thiophen-3-yl)pyridine-4-carbaldehyde and morpholine-4-sulfonamide in a suitable solvent., Step 2: Add a reducing agent to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or chromatography and purify as necessary.
Mechanism Of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is not fully understood. However, it is believed to function by inhibiting the activity of certain enzymes, such as carbonic anhydrase IX, which are involved in various physiological processes.
Biochemical And Physiological Effects
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is overexpressed in many types of cancer. This makes it a promising candidate for the development of new anticancer drugs. Additionally, it has been found to exhibit antibacterial activity against certain strains of bacteria.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide in lab experiments is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of new anticancer drugs. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on other physiological processes.
Future Directions
There are several future directions for the study of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on other physiological processes. Finally, more studies are needed to explore the potential antibacterial properties of this compound and its potential applications in the field of microbiology.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against certain enzymes such as carbonic anhydrase IX, which is overexpressed in many types of cancer. This makes it a promising candidate for the development of new anticancer drugs.
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-4-6-20-7-5-17)16-10-12-1-3-15-14(9-12)13-2-8-21-11-13/h1-3,8-9,11,16H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBJNUVPZTUVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.